molecular formula C2H4ClI B1610347 1-Chloro-1-iodoethane CAS No. 594-00-3

1-Chloro-1-iodoethane

Cat. No.: B1610347
CAS No.: 594-00-3
M. Wt: 190.41 g/mol
InChI Key: RYAGQMSEMGVLGY-UHFFFAOYSA-N
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Description

1-Chloro-1-iodoethane is an organic compound with the molecular formula C2H4ClI. It is a type of alkyl halide, specifically a haloalkane, where one hydrogen atom in ethane is replaced by a chlorine atom and another by an iodine atom. This compound is of interest due to its unique reactivity and applications in various fields of chemistry and industry.

Preparation Methods

1-Chloro-1-iodoethane can be synthesized through several methods:

    Direct Halogenation: One common method involves the halogenation of ethane using chlorine and iodine under controlled conditions. This process requires careful handling to avoid over-halogenation.

    Substitution Reactions: Another method involves the substitution of a halogen in an existing haloalkane. For example, this compound can be prepared by reacting 1-chloroethane with iodine in the presence of a catalyst.

    Industrial Production: Industrially, this compound can be produced by the reaction of vinyl chloride with hydrogen iodide. This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

1-Chloro-1-iodoethane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions depending on the reagents and conditions used.

Scientific Research Applications

1-Chloro-1-iodoethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-1-iodoethane primarily involves its reactivity as an electrophile. In nucleophilic substitution reactions, the carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile .

Comparison with Similar Compounds

1-Chloro-1-iodoethane can be compared with other haloalkanes such as:

Properties

IUPAC Name

1-chloro-1-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClI/c1-2(3)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAGQMSEMGVLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472136
Record name 1-CHLORO-1-IODOETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-00-3
Record name 1-CHLORO-1-IODOETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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